molecular formula C12H13ClFN3 B1502832 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1188264-17-6

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B1502832
CAS No.: 1188264-17-6
M. Wt: 253.7 g/mol
InChI Key: XVXMRVHEGBWVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (CAS 1188331-33-0) is a high-purity chemical compound with the molecular formula C12H13ClFN3 and a molecular weight of 253.70 g/mol . This complex heterocyclic scaffold is of significant interest in medicinal chemistry and pharmaceutical research. The core 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure is a privileged framework in drug discovery . Recent scientific literature highlights that derivatives based on this scaffold, such as novel 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine cores, are being designed and investigated as potent allosteric inhibitors of Autotaxin (ATX), a promising target for the treatment of progressive lung diseases like pulmonary fibrosis . These inhibitors have demonstrated excellent efficacy in preclinical models by regulating the TGF-β/Smad signaling pathway and reducing collagen deposition . Furthermore, the 4-fluorophenyl substitution is a common feature in biologically active molecules, often used to optimize properties like metabolic stability and binding affinity. This product is intended for research and development applications only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

IUPAC Name

1-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3.ClH/c13-10-1-3-11(4-2-10)16-12-5-6-14-7-9(12)8-15-16;/h1-4,8,14H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXMRVHEGBWVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672105
Record name 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188264-17-6
Record name 1H-Pyrazolo[4,3-c]pyridine, 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188264-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (CAS No. 1188264-17-6) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological properties, and specific case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C₁₂H₁₃ClFN₃
  • Molecular Weight : 253.703 g/mol
  • Synonyms : Hydrochloride

1. Anticancer Activity

Recent studies have indicated that compounds with a pyrazolo[4,3-c]pyridine core exhibit promising anticancer properties. For instance, derivatives of this structure have shown significant inhibitory effects on cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. Specifically:

  • Inhibitory Activity : Compounds related to the pyrazolo[4,3-c]pyridine scaffold demonstrated IC₅₀ values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent activity against these targets .
  • Cell Proliferation Inhibition : The compound exhibited a notable ability to inhibit cellular proliferation in various human tumor cell lines such as HeLa and HCT116 .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition : The compound's analogs were tested for COX-1 and COX-2 inhibition with promising results; some derivatives showed IC₅₀ values as low as 19.45 µM against COX-1 and 23.8 µM against COX-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyrazolo[4,3-c]pyridine scaffold can lead to enhanced selectivity and potency:

CompoundTargetIC₅₀ (µM)Selectivity
Compound ACDK20.36High
Compound BCDK91.8Moderate
Compound CCOX-119.45Low
Compound DCOX-223.8Moderate

Case Study 1: Anticancer Efficacy

A study involving the treatment of A375 melanoma cells with a derivative of this compound showed a dose-dependent decrease in cell viability. The results indicated that at concentrations above 1 µM, significant apoptosis was observed through caspase activation assays.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies using carrageenan-induced paw edema models demonstrated that administration of this compound led to a significant reduction in edema formation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Scientific Research Applications

Antiarrhythmic Properties

Research indicates that compounds based on the pyrazolo[4,3-c]pyridine structure exhibit activity on TASK-1 (KCNK3) potassium channels. These channels are crucial for maintaining the resting membrane potential and excitability of nerve and muscle cells. The modulation of these channels can lead to significant therapeutic effects in treating conditions like atrial fibrillation and flutter. A study highlighted the effectiveness of these compounds in reducing arrhythmias in animal models, suggesting their potential for clinical use in cardiovascular diseases .

Neurological Disorders

The compound has been investigated for its neuroprotective effects. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A case study reported improved cognitive function in animal models treated with this compound following induced neurodegeneration .

Antidepressant Activity

Initial findings suggest that 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride may have antidepressant-like effects. Animal studies indicated a reduction in depressive symptoms when administered in controlled doses. The mechanism appears to involve serotonin receptor modulation, which is a common target for antidepressant drugs .

Table 1: Summary of Pharmacological Effects

ApplicationMechanism of ActionEvidence Level
AntiarrhythmicModulation of TASK-1 potassium channelsStrong
NeuroprotectionReduction of oxidative stressModerate
Antidepressant activitySerotonin receptor modulationModerate

Case Study 1: Antiarrhythmic Effects

In a controlled study involving rats with induced atrial fibrillation, administration of the compound resulted in a significant reduction in arrhythmic episodes compared to the control group. The study concluded that the compound effectively stabilizes cardiac rhythm through potassium channel modulation .

Case Study 2: Neuroprotective Effects

A separate study focused on the neuroprotective properties of the compound against beta-amyloid-induced toxicity in neuronal cultures. Results showed that treatment with the compound significantly reduced cell death and maintained cellular function, suggesting its potential role as a therapeutic agent in Alzheimer's disease .

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrochloride salt undergoes hydrolysis under basic conditions to regenerate the free base. For example, treatment with aqueous sodium hydroxide (1–2 M) at 25–60°C selectively cleaves the HCl counterion, yielding 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine . The reaction is reversible under acidic conditions (e.g., HCl in ethanol) .

Conditions:

  • Reagent: NaOH (1–2 M)

  • Temperature: 25–60°C

  • Solvent: Water/THF (1:1 v/v)

  • Yield: >90% (free base)

Aromatic Substitution Reactions

The fluorophenyl group participates in nucleophilic aromatic substitution (SNAr) reactions. For instance, the para-fluorine atom is displaced by amines or alkoxides under mild conditions :

C13H13FN4O+R NH2K2CO3,DMSOC13H13N5O+HF\text{C}_{13}\text{H}_{13}\text{FN}_4\text{O}+\text{R NH}_2\xrightarrow{\text{K}_2\text{CO}_3,\text{DMSO}}\text{C}_{13}\text{H}_{13}\text{N}_5\text{O}+\text{HF}

Key Findings:

  • Reactivity: Fluorine at the para position is highly electrophilic due to electron withdrawal by the pyrazolo-pyridine ring .

  • Preferred Reagents: Primary amines (e.g., methylamine, benzylamine) in polar aprotic solvents (DMSO, DMF).

  • Catalysts: Potassium carbonate or cesium fluoride .

Amide Coupling Reactions

The carboxamide group undergoes coupling with carboxylic acids or activated esters. For example, reaction with Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide) introduces protecting groups for further functionalization :

C13H13FN4O+Fmoc OSuNaHCO3,THFFmoc protected derivative\text{C}_{13}\text{H}_{13}\text{FN}_4\text{O}+\text{Fmoc OSu}\xrightarrow{\text{NaHCO}_3,\text{THF}}\text{Fmoc protected derivative}

Data Table:

Reaction TypeReagentSolventTemperatureYieldReference
Amide ProtectionFmoc-OSuTHF25°C85%
Carbodiimide CouplingEDC/HOBtDCM0–25°C78%

Hydrogenation and Reductive Amination

The tetrahydro-pyridine ring undergoes further hydrogenation or reductive amination. Palladium on carbon (Pd/C) in methanol under H₂ gas reduces double bonds or imine intermediates :

C13H13FN4OPd C H2Saturated analog\text{C}_{13}\text{H}_{13}\text{FN}_4\text{O}\xrightarrow{\text{Pd C H}_2}\text{Saturated analog}

Conditions:

  • Catalyst: 10% Pd/C (0.1 equiv)

  • Pressure: 1–3 atm H₂

  • Yield: 70–80%

Cyclization and Heterocycle Formation

The pyrazolo-pyridine core participates in cyclocondensation reactions. For example, treatment with diethyl oxalate and LiHMDS (lithium hexamethyldisilazide) forms fused tricyclic derivatives :

C13H13FN4O+Diethyl oxalateLiHMDS THFTricyclic product\text{C}_{13}\text{H}_{13}\text{FN}_4\text{O}+\text{Diethyl oxalate}\xrightarrow{\text{LiHMDS THF}}\text{Tricyclic product}

Key Observations:

  • Regioselectivity: Reactions occur at the pyridine nitrogen due to higher basicity .

  • Atom Economy: >80% for cyclization steps .

Stability and Decomposition

The compound is stable under ambient conditions but degrades under strong oxidizing agents (e.g., KMnO₄) or prolonged UV exposure . Hydrolysis of the pyrazole ring occurs in concentrated sulfuric acid at >100°C.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The 4-fluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 1-phenyl-THPP ).
  • Pharmacophore Hybrids : Compound 13g demonstrates the benefit of combining the THPP scaffold with a nitrofuran "warhead," achieving broad-spectrum antimicrobial activity .

Pharmacological Activity

Antimicrobial Activity

  • Lead Compound 13g : Exhibits potent activity against ESKAPE pathogens (e.g., Enterococcus faecium, Klebsiella pneumoniae) due to dual targeting via the THPP scaffold and nitrofuran moiety. Its MIC values are significantly lower than nitrofurantoin, a benchmark nitrofuran antibiotic .

Antimycobacterial Activity

  • 3-Phenyl-THPP Derivatives : Show inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase (PS), a key enzyme in bacterial CoA biosynthesis. The most potent analog (compound 3) has an IC50 of 21.8 µM and MIC of 26.7 µM against MTB .
  • Fluorophenyl Advantage : Fluorine’s electronegativity may improve binding to PS compared to chlorophenyl or methylphenyl analogs (e.g., compound II ).

Physicochemical and Structural Properties

Property 1-(4-Fluorophenyl)-THPP HCl 1-(2-Methoxyethyl)-THPP (13g) 1-(4-Chlorophenyl)-THPP (II)
Melting Point Not reported Not reported 119–120°C (hydrochloride)
Solubility High (HCl salt) Moderate (polar substituents) Low (hydrophobic groups)
Conformation Predicted half-chair Half-chair (analog-based) Half-chair (confirmed)
Hydrogen Bonding Likely 1D/2D networks Not characterized 2D layers via sulfonyl groups

Structural Insights :

  • The half-chair conformation is conserved across THPP derivatives, ensuring optimal spatial arrangement for target binding .
  • Hydrogen-bonding patterns vary with substituents; for example, methylsulfonyl groups in compound II facilitate 2D crystal packing, whereas fluorophenyl groups may favor π-π stacking .

Notes

Structure-Activity Relationships (SAR) :

  • N1 substituents (e.g., 4-fluorophenyl, 2-methoxyethyl) critically influence target selectivity and potency.
  • C3 modifications (oxazolyl, phenyl) enhance interactions with enzymatic active sites, as seen in antimicrobial and antimycobacterial analogs .

Limitations and Future Directions :

  • Pharmacokinetic data (e.g., bioavailability, toxicity) for 1-(4-fluorophenyl)-THPP are absent in the literature.
  • Computational modeling (e.g., induced-fit docking) could rationalize fluorophenyl’s role in binding MTB PS or microbial targets .

Synthetic Challenges :

  • Regioselective functionalization at C3 and C5 remains technically demanding, requiring optimized catalysts or protecting-group strategies .

Preparation Methods

General Synthetic Strategy

The preparation of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves multi-step organic synthesis starting from substituted phenyl precursors and pyrazolo-pyridine ring construction. The process includes:

  • Formation of key intermediates via condensation and cyclization reactions.
  • Use of hydrazine or related reagents for pyrazole ring formation.
  • Introduction of the 4-fluorophenyl group through nucleophilic aromatic substitution or coupling.
  • Final conversion to the hydrochloride salt for isolation and purification.

Detailed Preparation from Patent CN113264931B

A recent patent (2021) describes a robust method for synthesizing pyrazolo[4,3-c]pyridine derivatives, which can be adapted for the 4-fluorophenyl substituted compound. The process involves the following key steps:

Step Description Reagents/Conditions Temperature Time Yield Notes
1 Formation of compound 2 by reaction of compound 1 with diethyl oxalate under LiHMDS Compound 1, diethyl oxalate, LiHMDS, THF -78°C (1 h), then 25°C (12 h) 13 h total 75% Controlled low temperature prevents side reactions
2 Reaction of compound 2 with hydrazine hydrate to form compound 3 Hydrazine hydrate, acetic acid 80°C 1 h Not specified Hydrazine promotes pyrazole ring formation
3 Reaction of compound 3 with o-fluorobenzonitrile to generate compound 4 o-Fluorobenzonitrile, DMSO 100°C 12 h Not specified Incorporates 4-fluorophenyl moiety
4a Hydrogenation of compound 4 to compound 5 Pd/C, H2 Ambient or specified Not specified Not specified Saturates tetrahydro ring
4b Hydrolysis of compound 5 to compound 6 LiOH Not specified Not specified Not specified Converts ester to acid
4c Protection of compound 6 to compound 7 Fluorenylmethoxycarbonyl succinimide, NaHCO3 Not specified Not specified Not specified For further functionalization

This method emphasizes high atom economy, ease of control, and suitability for industrial scale-up.

Alternative Preparation Method from Literature

According to the Journal of Medicinal Chemistry (1985), the synthesis of 3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves:

  • Starting from appropriate fluorophenyl precursors.
  • Heating with hydrogen chloride for 2 hours to form the hydrochloride salt.
  • The reaction conditions are relatively straightforward, yielding the target compound with approximately 89% yield.

Comparative Data Table of Preparation Methods

Method Source Key Steps Reaction Conditions Yield (%) Advantages Limitations
Patent CN113264931B (2021) Multi-step: LiHMDS-mediated condensation, hydrazine cyclization, fluorobenzonitrile coupling, hydrogenation, hydrolysis, protection -78°C to 100°C, various solvents (THF, acetic acid, DMSO) ~75% (Step 1), overall yield not specified High atom economy, industrial scalability, controllable Multi-step complexity, long reaction times
Journal of Medicinal Chemistry (1985) Direct reaction with HCl under heating Heating with HCl for 2 h 89% Simple, high yield, straightforward Less detail on intermediate steps, limited scope

Research Findings and Notes on Preparation

  • The LiHMDS (lithium hexamethyldisilazide) base is critical in the initial condensation step to generate key intermediates under low temperature, minimizing side reactions and improving yield.
  • Hydrazine hydrate facilitates pyrazole ring formation efficiently in acetic acid medium at elevated temperature.
  • The introduction of the 4-fluorophenyl group via reaction with o-fluorobenzonitrile is a pivotal step, carried out in DMSO at 100°C for extended time to ensure complete conversion.
  • Hydrogenation over palladium on carbon saturates the tetrahydro ring system, essential for the correct structural configuration.
  • The final hydrochloride salt formation improves compound stability and handling, commonly achieved by treatment with hydrogen chloride under heating.
  • The described methods balance yield, purity, and scalability, with the patent method favoring industrial application due to its detailed control and reproducibility.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction parameters require optimization?

Answer: The synthesis typically involves multi-step protocols:

Cyclocondensation : Piperidin-4-one derivatives are reacted with hydrazines to form the pyrazolo[4,3-c]pyridine core .

Functionalization : A 4-fluorophenyl group is introduced via Suzuki coupling or nucleophilic substitution .

Salt formation : Hydrochloride conversion using HCl in ethanol or diethyl ether .

Q. Key parameters to optimize :

  • Temperature control (40–60°C for cyclocondensation ).
  • Solvent polarity (DMF for intermediate solubility ).
  • Stoichiometric ratios (1:1.2 hydrazine:ketone minimizes side products ).

Q. What analytical techniques are critical for confirming structural integrity?

Answer:

TechniqueDiagnostic ParametersReference
1H/13C NMR Tetrahydro ring protons (δ 2.5–4.0 ppm), aromatic protons (δ 7.2–8.1 ppm)
Mass Spectrometry [M+H]+ at m/z 251.1 (free base), 287.6 (HCl salt)
XRD Monoclinic P21/c system (a = 13.017 Å, Z = 4)

Q. What storage conditions ensure stability during pharmacological studies?

Answer:

  • Solid form : Store at -80°C in argon-filled vials (stable >6 months) .
  • Solutions : Use ≤10 mM DMSO aliquots at -20°C (stable ≤1 month; avoid freeze-thaw cycles) .
  • Handling : Protect from light (amber vials) and humidity (desiccants) .

Advanced Research Questions

Q. How do structural modifications influence anti-mycobacterial activity?

Answer: Structure-Activity Relationship (SAR) Insights :

ModificationBiological ImpactReference
4-Fluorophenyl substitution Enhances MTb PS inhibition (IC50 21.8 μM)
Trifluoromethyl at C3 Increases c-Met kinase inhibition (IC50 90 nM)
N1 methylation Reduces metabolic clearance (t1/2 +2h) but lowers solubility

Methodological note : Balance hydrophobicity (ClogP ~2.5) and solubility (introduce hydroxymethyl groups) .

Q. What computational strategies predict target binding modes?

Answer:

Molecular docking (Glide SP): Maps interactions with c-Met kinase’s ATP pocket (key residues: Met1160, Lys1110) .

MD simulations (AMBER): Assess binding stability over 100 ns trajectories (RMSD <2.0 Å indicates stable poses) .

Free energy perturbation (FEP) : Quantifies substituent effects (e.g., ΔG = -4.2 kcal/mol for 4-F substitution) .

Q. How to resolve contradictions in reported biological activity data?

Answer:

  • Standardize assays : Use identical MTb strains (H37Rv) and media (7H9 + OADC) .
  • Normalize pharmacokinetics : Measure cellular uptake (Caco-2 permeability ≥2 ×10^-6 cm/s) .
  • Meta-analysis : Pool IC50 values from ≥3 studies using random-effects models (Q-test p <0.05 indicates heterogeneity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.